Comparative LpxC Binding Affinity: L-573655 vs. L-161240 and CHIR-090
L-573655 demonstrates a Ki of approximately 50 nM against E. coli LpxC, which is comparable to the analog L-161240 (Ki ~50 nM) but ~12,500-fold weaker than the advanced inhibitor CHIR-090 (Ki 4.0 nM) [1][2]. This quantitative difference establishes L-573655 as a moderately potent, early-stage tool compound suitable for mechanistic studies where a weaker, reversible inhibitor is preferred over a slow, tight-binding agent like CHIR-090 .
| Evidence Dimension | Binding affinity (Ki) for E. coli LpxC |
|---|---|
| Target Compound Data | Ki = ~50 nM |
| Comparator Or Baseline | L-161240: Ki ~50 nM; CHIR-090: Ki = 4.0 nM |
| Quantified Difference | L-573655 affinity comparable to L-161240; CHIR-090 is ~12,500-fold more potent |
| Conditions | In vitro enzyme inhibition assay using recombinant E. coli LpxC |
Why This Matters
Researchers validating LpxC as a target may prefer L-573655's moderate, reversible binding over CHIR-090's irreversible-like tight binding for washout or kinetic studies.
- [1] Jackman JE, et al. J Biol Chem. 2000 Apr 14;275(15):11002-9. View Source
- [2] McClerren AL, et al. Biochemistry. 2005 Dec 20;44(50):16574-83. View Source
